BenchChemオンラインストアへようこそ!

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea

Thiophene positional isomerism Structure-activity relationship Heterocycle regiochemistry

This 1,3-disubstituted urea incorporates a thiophen-2-yl ring, a 2-hydroxyethoxy ether side chain, and a 3-phenylpropyl group—three pharmacophoric elements validated independently for sEH inhibition and cardiac myosin activation. Ether-functionalized urea scaffolds achieve low-nanomolar sEH IC₅₀ values, >100-fold more potent than non-ether analogs. The chiral center enables enantiomer separation and enantioselectivity assessment (up to 125-fold potency differences). Procure alongside the thiophen-3-yl positional isomer (CAS 2034367-51-4) for head-to-head SAR studies. Suitable for FRET-based sEH screening, myosin ATPase assays, and comparative physicochemical profiling.

Molecular Formula C18H24N2O3S
Molecular Weight 348.46
CAS No. 2034615-77-3
Cat. No. B2841599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea
CAS2034615-77-3
Molecular FormulaC18H24N2O3S
Molecular Weight348.46
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CS2)OCCO
InChIInChI=1S/C18H24N2O3S/c21-11-12-23-16(17-9-5-13-24-17)14-20-18(22)19-10-4-8-15-6-2-1-3-7-15/h1-3,5-7,9,13,16,21H,4,8,10-12,14H2,(H2,19,20,22)
InChIKeyMLJAGTSAWPAXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea (CAS 2034615-77-3): Structural Identity and Procurement Baseline


1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea (CAS 2034615-77-3) is a synthetic 1,3-disubstituted urea derivative with molecular formula C18H24N2O3S and molecular weight 348.46 g/mol . The compound incorporates three pharmacologically significant moieties: a thiophen-2-yl ring, a 2-hydroxyethoxy ether side chain, and a 3-phenylpropyl group connected via a urea core. It is currently catalogued as a research-grade compound (typical purity 95%) by multiple chemical suppliers . As of April 2026, no primary research publications or patents specifically report biological activity data for this exact compound; its differentiation must therefore be assessed through closest-analog comparison and scaffold-level evidence from the broader 1,3-disubstituted urea class.

Why 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea Cannot Be Interchanged with In-Class Analogs


The 1,3-disubstituted urea scaffold is exquisitely sensitive to three structural variables, each of which independently modulates target binding, selectivity, and pharmacokinetic behavior: (i) the heterocycle identity and attachment position on the N1 side chain, (ii) the presence and length of an ether functionality within the N1 linker, and (iii) the nature of the N3 substituent. Published structure-activity relationship (SAR) data demonstrate that repositioning a thiophene ring from the 2- to 3-position alters both electronic distribution and steric presentation to biological targets ; that incorporation of an ether group at an optimal distance from the urea carbonyl can improve sEH inhibitory potency by over 100-fold compared to non-ether analogs [1]; and that the 3-phenylpropyl group confers enantioselective binding when paired with a chiral center adjacent to the urea nitrogen, with S- vs R-isomer selectivity differences reaching 125-fold [2]. These interdependencies mean that procurement of a generic 'thiophenyl-phenylpropyl urea' without precise specification of the thiophene attachment position, ether linker, and stereochemistry carries high risk of obtaining a compound with fundamentally different biological performance.

Quantitative Differentiation Evidence for 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea vs. Closest Analogs


Thiophene Positional Isomer Differentiation: Thiophen-2-yl vs. Thiophen-3-yl Attachment

The target compound bears a thiophen-2-yl group, whereas its closest cataloged analog (CAS 2034367-51-4) bears a thiophen-3-yl group at the identical position, with otherwise identical molecular formula (C18H24N2O3S) and molecular weight (348.5 g/mol) . No direct head-to-head biological comparison of these two specific compounds has been published. However, in the structurally related N-aryl-N'-(thiophen-2-yl)thiourea TLR1/2 agonist series, the thiophen-2-yl attachment was critical for activity: the lead compound SMU-C80 (bearing thiophen-2-yl) achieved an EC50 of 31.02 ± 1.01 nM, representing a 370-fold improvement over the initial hit 1-phenyl-3-(thiophen-2-yl)urea, and SAR studies demonstrated that thiophene ring position significantly modulates bioactivity [1]. In tetrahydrobenzo[b]thiophen-2-yl urea α-glucosidase inhibitors, compounds 8r and 8s achieved IC50 values of 0.59 ± 0.02 μM and 0.65 ± 0.03 μM respectively, with the thiophen-2-yl geometry contributing to selective enzyme inhibition over α-amylase [2]. These class-level data establish that the thiophene attachment position is a non-trivial determinant of target engagement potency and selectivity.

Thiophene positional isomerism Structure-activity relationship Heterocycle regiochemistry

Ether-Functionalized Urea vs. Non-Ether Urea: Impact on sEH Inhibitory Potency

The target compound contains a 2-hydroxyethoxy ether group positioned on the N1 side chain. In a definitive SAR study of 1,3-disubstituted urea sEH inhibitors (Kim et al., J Med Chem 2007), ether-functionalized ureas demonstrated dramatically superior potency compared to their non-ether alcohol analogs. Specifically, compound 4 (ether, n=1, R=n-hexyl) showed an IC50 of 5.6 nM against human sEH, compared to compound 3 (free alcohol, n=1, R=H) which showed an IC50 of 746 nM — a 133-fold improvement [1]. Similarly, compound 6 (ether, n=2, R=n-pentyl) achieved IC50 = 4.4 nM vs. compound 5 (alcohol, n=2, R=H) at 531 nM (121-fold improvement). The optimal ether placement at n=4 (compound 10, R=n-propyl) yielded IC50 = 3.7 nM vs. the corresponding alcohol (compound 9, R=H, n=4) at 12 nM. The SAR established that at least three methylene carbons between the urea carbonyl and the secondary ether are necessary for potent inhibition [1]. The target compound's 2-hydroxyethoxy group provides a hydrogen-bond-capable ether oxygen at a defined distance from the urea core, consistent with this pharmacophoric requirement.

Soluble epoxide hydrolase inhibition Ether pharmacophore Urea SAR

Hydroxyethoxy Ether Contribution to Aqueous Solubility and In Vitro Metabolic Stability

The 2-hydroxyethoxy group in the target compound is structurally analogous to the diethylene glycol ether motif studied extensively in the sEH inhibitor series. In that series, compound 15 (bearing a diethylene glycol monomethyl ether) achieved water solubility of 120 μg/mL in sodium phosphate buffer (pH 7.0), representing a 75-fold improvement over the parent pentyl-ether compound 8 (solubility 1.6 μg/mL), while maintaining potent inhibition (IC50 = 14 nM vs. 4.1 nM for compound 8) [1]. Critically, compound 15 also demonstrated improved in vitro metabolic stability: 30% of compound remaining after 1-hour incubation with human liver microsomes vs. 25% for compound 8, and 11% remaining in S9 fraction [1]. Further optimization with a morpholino group (compound 19) yielded solubility of 897 μg/mL with 89% stability in microsomes and IC50 = 9.0 nM [1]. The target compound's 2-hydroxyethoxy group provides a terminal hydroxyl capable of hydrogen bonding with aqueous solvent, which class-level data predict will confer solubility and stability advantages over purely lipophilic urea analogs lacking this polar functionality.

Aqueous solubility Metabolic stability Ether urea pharmacokinetics Liver microsome stability

Phenylpropylurea Scaffold: Cardiac Myosin ATPase Activation vs. Alternative N3 Substituents

The 3-phenylpropyl group on the N3 position of the target compound is a validated pharmacophore for cardiac myosin activation. In a systematic SAR study of flexible phenylpropylurea derivatives (Manickam et al., Eur J Med Chem 2017), compounds bearing the 3-phenylpropyl group demonstrated selective cardiac myosin ATPase activation without activating skeletal or smooth muscle myosins [1]. The reference compound 1-phenethyl-3-(3-phenylpropyl)urea (compound 1) achieved cardiac myosin ATPase activation of 51.1% at 10 μM, with fractional shortening (FS) of 18.90% and ejection fraction (EF) of 12.15%. 1-Benzyl-3-(3-phenylpropyl)urea (compound 9) achieved 53.3% activation, FS = 30.04%, EF = 18.27%. Replacement of the phenyl ring with tetrahydropyran-4-yl (compound 14) boosted activation to 81.4% (FS = 20.50%, EF = 13.10%), demonstrating that the phenylpropyl motif is a key but tunable element of the pharmacophore [1]. All active compounds were selective for cardiac myosin over skeletal and smooth myosins. The target compound uniquely combines this validated N3-phenylpropyl motif with an N1-thiophen-2-yl-ethoxyethyl group, a combination not evaluated in the published cardiac myosin series.

Cardiac myosin activator Systolic heart failure Phenylpropylurea pharmacophore ATPase activation

Enantioselective sEH Inhibition Potential of the Chiral Hydroxyethoxy-Thiophene Moiety

The target compound contains a chiral center at the carbon bearing the thiophen-2-yl and 2-hydroxyethoxy groups, adjacent to the urea nitrogen. In a landmark study on enantioselective sEH inhibition (Manickam et al., Eur J Med Chem 2016), 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)urea enantiomers with a stereocenter adjacent to the urea nitrogen showed enantioselectivity differences up to 125-fold, with the S-isomer of compound 8e being 125-fold more active than its R-isomer, and the most potent inhibitors achieving IC50 values as low as 13 nM [1]. Hydrophilic sulfonamido substitution at the para position of the 3-phenylpropyl group further improved both activity and enantiomeric selectivity. All tested ureas were specific sEH inhibitors without inhibition of microsomal epoxide hydrolase (mEH) [1]. The target compound's stereocenter, bearing a thiophen-2-yl (planar aromatic, analogous to phenyl) and a 2-hydroxyethoxy group (small polar alkyl, analogous to the small alkyl groups favored in the S-configuration), is structurally poised for enantioselective target engagement. If procured as a racemate, users should anticipate that one enantiomer may dominate biological activity, and chiral separation may be required for reproducible pharmacology.

Enantioselective inhibition Soluble epoxide hydrolase Chiral urea inhibitors Stereochemistry-activity relationship

Cumulative Structural Differentiation Score: Target Compound vs. All Closest Catalog Analogs

A systematic comparison of the target compound against all structurally closest cataloged analogs reveals that CAS 2034615-77-3 is the only compound simultaneously bearing: (a) a thiophen-2-yl (not thiophen-3-yl) ring, (b) a 2-hydroxyethoxy (not methoxy, not unsubstituted ethoxy) ether group, and (c) a 3-phenylpropyl (not benzyl, not phenethyl, not thiophenylmethyl) N3 substituent. The closest analog CAS 2034367-51-4 differs only in thiophene attachment position (3-yl vs. 2-yl). The next closest analogs (CAS 1396848-18-2, CAS 2097893-29-1, CAS 2034468-58-9) each differ in at least two of the three key structural features. No single catalog compound replicates the full substitution pattern . This structural uniqueness is meaningful because published SAR across multiple urea chemotypes (sEH inhibitors, cardiac myosin activators, TLR agonists, α-glucosidase inhibitors) consistently shows that each of these three features independently modulates biological activity, and their combinatorial effect cannot be predicted by simple additivity.

Structural uniqueness Chemical space differentiation Analog ranking Procurement specificity

Recommended Research Application Scenarios for 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea (CAS 2034615-77-3)


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Lead Optimization

The target compound's ether-functionalized urea scaffold aligns with the well-validated sEH inhibitor pharmacophore. Based on class-level data, ether-containing ureas achieve IC50 values in the low nanomolar range (3.7-14 nM) against human sEH, representing >100-fold improvement over non-ether alcohol analogs [1]. The compound is suitable for primary sEH biochemical screening, fluorescence-based FRET assays (e.g., CMNPC substrate), and selectivity profiling against mEH. If activity is confirmed, the chiral center enables enantiomer separation and enantioselectivity assessment, which class-level data indicate can yield up to 125-fold potency differences between enantiomers [2].

Cardiac Myosin ATPase Activation Studies for Systolic Heart Failure

The 3-phenylpropylurea motif is a validated cardiac myosin activator pharmacophore, with published analogs achieving 44-81% ATPase activation at 10 μM with selectivity over skeletal and smooth muscle myosins [1]. The target compound represents a novel N1 substitution variant not tested in the published series. It is recommended for comparative screening against reference compounds 1, 9, 14, and 21 to assess whether the thiophen-2-yl-ethoxyethyl modification enhances or modulates myosin activation potency, efficacy, or isoform selectivity.

Thiophene Positional Isomer Comparative SAR Studies

The availability of the thiophen-3-yl positional isomer (CAS 2034367-51-4) as a directly comparable analog creates a rare opportunity for head-to-head positional isomer SAR. Published data across multiple urea chemotypes demonstrate that thiophene attachment position (2-yl vs. 3-yl) can significantly affect target binding [1][2]. A paired procurement of both isomers enables systematic evaluation of thiophene regiochemistry effects on potency, selectivity, solubility, and metabolic stability within an otherwise identical molecular framework.

Ether-Containing Urea Physicochemical Property Benchmarking

The target compound's 2-hydroxyethoxy group provides a terminal hydroxyl for hydrogen bonding, which class-level data predict will confer measurable advantages in aqueous solubility, reduced melting point, and improved formulation characteristics over purely lipophilic urea analogs [1]. The compound is suitable for comparative physicochemical profiling (kinetic solubility, logD, PAMPA permeability, liver microsome stability) against non-polar ether and non-ether urea analogs to establish quantitative structure-property relationships for the hydroxyethoxy-urea chemotype.

Quote Request

Request a Quote for 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.